ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate
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Overview
Description
Ethyl (2E)-3-{6-methyl-3-azabicyclo[310]hexan-1-yl}prop-2-enoate is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate typically involves a (3 + 2) annulation reaction. This method uses cyclopropenes and aminocyclopropanes as starting materials. The reaction is catalyzed by either an organic or an iridium photoredox catalyst and is carried out under blue LED irradiation . This approach yields the desired bicyclic structure with high diastereoselectivity, especially when difluorocyclopropenes are used in conjunction with a removable substituent on the cyclopropylaniline .
Chemical Reactions Analysis
Ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate has several applications in scientific research:
Medicinal Chemistry: This compound serves as a building block for the synthesis of bioactive molecules, particularly those with potential therapeutic properties.
Organic Synthesis: Its unique bicyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s stability and reactivity are leveraged in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate exerts its effects involves interactions with various molecular targets. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate can be compared to other bicyclic compounds such as:
Bicyclo[2.1.1]hexanes: These compounds also feature a bicyclic structure but differ in their ring size and substituents.
Bicyclo[3.1.0]hexenes: Similar in structure but with different functional groups and reactivity.
The uniqueness of this compound lies in its specific bicyclic framework and the presence of the azabicyclo moiety, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
ethyl (E)-3-(6-methyl-3-azabicyclo[3.1.0]hexan-1-yl)prop-2-enoate |
InChI |
InChI=1S/C11H17NO2/c1-3-14-10(13)4-5-11-7-12-6-9(11)8(11)2/h4-5,8-9,12H,3,6-7H2,1-2H3/b5-4+ |
InChI Key |
VXYGVDMMOHWSNE-SNAWJCMRSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C12CNCC1C2C |
Canonical SMILES |
CCOC(=O)C=CC12CNCC1C2C |
Origin of Product |
United States |
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